molecular formula C43H56O17 B1210481 Kerriamycin B CAS No. 98474-21-6

Kerriamycin B

Cat. No. B1210481
CAS RN: 98474-21-6
M. Wt: 844.9 g/mol
InChI Key: FJSYXNOFZQFOAN-FXPMUEKOSA-N
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Description

Kerriamycin B is an antibiotic produced by Streptomyces kerriae, a soil-dwelling bacterium. It was first isolated in the 1950s and has since become a widely studied compound due to its unique properties and potential applications. This compound is a polyketide macrolide antibiotic with a broad spectrum of action, including activity against Gram-positive bacteria, fungi, and some Gram-negative bacteria. It has been used in the treatment of various infections, including bacterial and fungal infections, and has been studied for its potential as an anticancer agent.

Scientific Research Applications

Inhibition of Protein SUMOylation

Kerriamycin B has been identified as an inhibitor of protein SUMOylation. SUMOylation is a post-translational modification process, where small ubiquitin-related modifier proteins (SUMO) are conjugated to protein substrates. This process is crucial in various cellular functions in animals and other eukaryotes. SUMO conjugation is catalyzed through a multi-step enzymatic cascade, akin to ubiquitinylation. The inhibition of this pathway by this compound indicates its potential in modulating key regulatory systems in cells (Fukuda et al., 2009).

Potential Antibiotic Applications

Bacteriocins, which are ribosomally synthesized antimicrobial peptides, have shown broad applications in areas like food preservation and as potential next-generation antibiotics. This compound, being part of this group, holds promise for novel applications, such as drug delivery systems and even cancer treatment. Its ability to regulate quorum sensing in bacteria suggests innovative applications for this substance beyond traditional antibiotic uses (Chikindas et al., 2018).

Applications in Lung Fibrosis and Cancer Research

Bleomycin, a drug similar to this compound in structure and function, has been extensively used in experimental settings for inducing lung fibrosis in animal models. This has significant implications for understanding pulmonary fibrosis and testing potential treatments. By extension, this compound could be utilized in similar research contexts, particularly in understanding the mechanisms of lung toxicity and fibrosis (Della Latta et al., 2015).

Anticancer Research

Research on related compounds, like Lac dye fractions, which structurally resemble this compound, reveals potential in anticancer activity. The structural similarities suggest that this compound may also have properties useful in cancer research, particularly in understanding and developing new anticancer drugs (Dagur & Ghosh, 2022).

Future Directions

Given the novel activity of Kerriamycin B in inhibiting protein SUMOylation, it provides useful information about the role of SUMOylation in cells and drug development . As more efforts are invested in this field, small-molecule inhibitors targeting the SUMOylation modification pathway, like this compound, are promising for development into novel anticancer drugs .

Biochemical Analysis

Biochemical Properties

Kerriamycin B plays a significant role in biochemical reactions, particularly in the inhibition of protein SUMOylation . It interacts with the SUMO-activating enzyme (E1), specifically binding to the Aos1/Uba2 heterodimer, and inhibits the formation of the E1-SUMO intermediate . This interaction prevents the subsequent transfer of SUMO to the SUMO-conjugating enzyme (E2), thereby blocking the SUMOylation process . This compound’s ability to inhibit SUMOylation makes it a valuable tool for studying the regulation of protein function and stability.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits the SUMOylation of proteins, which is a post-translational modification that regulates protein subcellular localization, enzymatic activity, and stability . By inhibiting SUMOylation, this compound affects cell cycle progression, DNA repair, and transcription . In tumor cells, this compound’s inhibition of SUMOylation can lead to reduced cell proliferation and increased sensitivity to chemotherapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding directly to the SUMO-activating enzyme (E1) and blocking the formation of SUMO E1-SUMO1 thioester bonds . This binding prevents the transfer of SUMO to the SUMO-conjugating enzyme (E2), thereby inhibiting the entire SUMOylation process . The inhibition of SUMOylation by this compound disrupts the regulation of protein function and stability, leading to various cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and maintains its inhibitory activity against SUMOylation . Long-term studies have shown that this compound can lead to sustained inhibition of protein SUMOylation, resulting in prolonged effects on cellular function . The degradation of this compound over extended periods has not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits SUMOylation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of SUMOylation . It interacts with the SUMO-activating enzyme (E1) and prevents the formation of the E1-SUMO intermediate . This inhibition affects the overall metabolic flux of SUMOylation, leading to changes in the levels of SUMOylated proteins and their associated functions .

Transport and Distribution

Within cells, this compound is transported and distributed primarily through passive diffusion . It interacts with the SUMO-activating enzyme (E1) in the cytoplasm and nucleus, where it exerts its inhibitory effects on SUMOylation . The distribution of this compound within tissues has not been extensively studied, but it is likely influenced by its chemical properties and interactions with cellular transporters.

Subcellular Localization

This compound is localized in the cytoplasm and nucleus, where it interacts with the SUMO-activating enzyme (E1) and inhibits SUMOylation . The subcellular localization of this compound is crucial for its activity, as it needs to be in proximity to its target enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Kerriamycin B involves the coupling of two key intermediates, 3,5-dimethyl-4-nitrophenylacetic acid and 2,3-diaminopropionic acid, followed by a series of protection and deprotection steps.", "Starting Materials": [ "3,5-dimethyl-4-nitrophenylacetic acid", "2,3-diaminopropionic acid", "Boc anhydride", "DCC", "TFA", "HCl", "NaOH", "NaHCO3", "Et3N", "MeOH", "CH2Cl2", "EtOAc", "NaCl", "Na2SO4", "H2O" ], "Reaction": [ "Protection of 2,3-diaminopropionic acid with Boc anhydride and Et3N in CH2Cl2", "Coupling of Boc-protected 2,3-diaminopropionic acid with 3,5-dimethyl-4-nitrophenylacetic acid using DCC in CH2Cl2", "Deprotection of Boc group with TFA in CH2Cl2", "Protection of carboxylic acid with TBDMS-Cl and Et3N in CH2Cl2", "Deprotection of amine with HCl in MeOH", "Deprotection of TBDMS group with TBAF in THF", "Acidification of reaction mixture with HCl and extraction with EtOAc", "Purification of crude product by column chromatography using EtOAc/hexanes as eluent", "Recrystallization of purified product from EtOAc/hexanes", "Drying of final product under vacuum over Na2SO4" ] }

CAS RN

98474-21-6

Molecular Formula

C43H56O17

Molecular Weight

844.9 g/mol

IUPAC Name

(3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C43H56O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25-29,31-33,36-37,44-45,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,31-,32-,33-,36+,37+,41-,42-,43-/m0/s1

InChI Key

FJSYXNOFZQFOAN-FXPMUEKOSA-N

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)(C)O)O

SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O

Canonical SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O

Other CAS RN

98474-21-6

synonyms

kerriamycin B
urdamycin A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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